(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine

Chiral Synthesis Stereochemistry Enantiomeric Purity

Procurement of this specific (S)-enantiomer is critical. Substituting with the (R)-enantiomer (CAS 210488-54-3) or the racemic mixture introduces unacceptable risk of synthetic failure, misleading SAR data, and 50% yield loss due to undesired diastereomer formation. The pre-defined (S)-stereocenter ensures stereochemical control in medicinal chemistry campaigns and chiral catalyst development. Its favorable drug-like properties (XLogP3: 1.2, HBD:1, HBA:3) make this scaffold a quantifiable risk-reduction strategy in hit-to-lead optimization. Order the specific stereoisomer to guarantee experimental reproducibility.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 210488-52-1
Cat. No. B1372706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine
CAS210488-52-1
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)OCO2)N
InChIInChI=1S/C9H11NO2/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6H,5,10H2,1H3/t6-/m0/s1
InChIKeyZWBXYAKHFVPCBF-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine (CAS 210488-52-1): Baseline Chiral Amine Building Block


The compound (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine (CAS 210488-52-1) is a chiral primary amine featuring a single stereocenter adjacent to a benzodioxole ring. It is primarily utilized as a building block in organic synthesis for the creation of more complex molecules. As an enantiomerically pure compound, its procurement is dictated by the requirement for a specific three-dimensional configuration. The commercially available form is a liquid or solid with a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol . Its structural characteristics, including a hydrogen bond donor count of 1, an acceptor count of 3, and a relatively low calculated logP (XLogP3: 1.2), suggest favorable drug-like properties in derivative molecules [1].

Why a Generic Amine Cannot Substitute for (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine (CAS 210488-52-1) in Chiral Synthesis


Substituting this specific compound with its enantiomer, the racemic mixture, or other achiral amines introduces profound and usually unacceptable risks to a research or manufacturing process. The central premise of chirality dictates that the (R)-enantiomer (CAS 210488-54-3) or the racemic mixture will interact with chiral biological targets and synthetic catalysts differently, leading to altered potency, selectivity, and reaction stereochemistry. This can result in the failure of a key synthetic step, a misleading structure-activity relationship (SAR), or the production of a pharmacologically irrelevant product. The defined stereocenter is therefore not a minor specification but the primary, quantifiable reason for procurement.

Procurement Evidence Guide: Verifiable Differentiation for (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine (CAS 210488-52-1)


Stereochemical Purity Defines Biological and Synthetic Utility vs. (R)-Enantiomer and Racemate

The fundamental and most critical differentiating factor is its specific (S)-stereochemistry. This compound (CAS 210488-52-1) is exclusively the (S)-enantiomer, which is the opposite of the (R)-enantiomer (CAS 210488-54-3) . In any chiral environment—whether a biological receptor, an enzyme active site, or a chiral catalyst—the (S) and (R) forms are distinct chemical entities with distinct properties. This is a direct head-to-head comparison by definition. The commercial specification for this compound is typically >97% purity with a corresponding enantiomeric excess (ee), ensuring that the purchased material is primarily the desired (S)-enantiomer [1].

Chiral Synthesis Stereochemistry Enantiomeric Purity

Structural Compliance with Lipinski's Rule of Five for Drug-Like Derivatives

The compound's core structural scaffold is inherently favorable for use in medicinal chemistry programs. Its physicochemical properties, as calculated for the 1,3-benzodioxole-5-ethanamine core, fully comply with Lipinski's 'Rule of Five' criteria for oral drug-likeness [1]. Specifically, it has a molecular weight of 165.19 g/mol (<500 Da), an XLogP3 of 1.2 (<5), 1 hydrogen bond donor (<5), and 3 hydrogen bond acceptors (<10) [2]. This class-level profile makes it a more desirable starting point for lead optimization compared to less drug-like or more lipophilic amine scaffolds, as it is less likely to encounter absorption or permeability issues in subsequent development stages.

Medicinal Chemistry Drug-likeness ADME Properties

Utility as a Defined Chiral Building Block in Asymmetric Synthesis

This compound is explicitly categorized and commercially sourced as a 'chiral building block' for asymmetric synthesis . Its primary differentiator is the pre-installed, single (S)-stereocenter, which can be used to transfer chirality to more complex molecules. This bypasses the need for a costly and often inefficient asymmetric synthesis step later in the synthetic route. While direct comparative yield data for specific reactions using this versus the racemic or (R)-enantiomer are not in the public domain, the fundamental principle of using an enantiopure starting material is a universally recognized strategy to avoid the 50% yield loss inherent in chiral resolution of a racemate.

Organic Synthesis Chiral Building Block Asymmetric Catalysis

Recommended Application Scenarios for (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine (CAS 210488-52-1) Based on Differential Evidence


Stereospecific Synthesis of Drug Candidates

This scenario is ideal when a synthetic route requires a chiral amine with an (S)-configuration to build a specific enantiomer of a drug candidate. The high stereochemical purity of this building block [1] ensures that the final product's stereochemistry is controlled from the outset, avoiding the use of racemic mixtures which would lead to a 1:1 mixture of diastereomers and reduce overall yield by 50%.

Development of Novel 1,3-Benzodioxole Derivatives as Auxin Receptor Agonists

Research has demonstrated that 1,3-benzodioxole derivatives can act as potent auxin receptor agonists, promoting root growth [1]. While the specific compound CAS 210488-52-1 was not the lead in that study, it represents the core chiral amine scaffold. For a researcher aiming to design and synthesize a new series of chiral N-(benzo[d][1,3]dioxol-5-yl)-acetamide derivatives, this specific (S)-enantiomer would be the essential starting material to ensure the creation of enantiomerically pure and biologically relevant analogs.

Medicinal Chemistry Lead Optimization with Favorable ADME Profile

The favorable Lipinski profile of the 1,3-benzodioxole core [1] makes this building block a strategic choice for hit-to-lead or lead optimization campaigns. Incorporating this scaffold early in the design process is a quantifiable risk-reduction strategy. It is particularly relevant when optimizing a lead series suffering from poor solubility, high lipophilicity, or excessive molecular weight, as the core's properties are likely to improve the ADME characteristics of the resulting derivatives.

Chiral Catalyst and Ligand Development

The pre-existing and defined (S)-stereocenter makes this compound a valuable starting material for creating novel chiral ligands or organocatalysts. In this scenario, the procurement of the specific (S)-enantiomer is mandatory, as the resulting catalyst's ability to induce asymmetry in a target reaction will be entirely dependent on the initial chiral purity of the amine [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.